molecular formula C11H16N4 B8208600 1-[2-Methyl-2-(pyrazol-1-ylmethyl)propyl]pyrazole

1-[2-Methyl-2-(pyrazol-1-ylmethyl)propyl]pyrazole

Cat. No.: B8208600
M. Wt: 204.27 g/mol
InChI Key: KALZBAJEZWCYHS-UHFFFAOYSA-N
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Description

1-[2-Methyl-2-(pyrazol-1-ylmethyl)propyl]pyrazole is a compound belonging to the pyrazole family, which is characterized by a five-membered heterocyclic ring containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-Methyl-2-(pyrazol-1-ylmethyl)propyl]pyrazole typically involves the reaction of 2,2-dimethyl-3-pyrazol-1-ylpropylamine with a suitable pyrazole derivative. One common method is the condensation of 2,2-dimethyl-3-pyrazol-1-ylpropylamine with a pyrazole carboxaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, pressure, and reaction time. Additionally, continuous flow reactors and other advanced technologies may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-[2-Methyl-2-(pyrazol-1-ylmethyl)propyl]pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced pyrazole derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.

    Substitution: Halogenating agents, alkylating agents; reactions may require catalysts or specific conditions such as elevated temperatures or pressures.

Major Products

The major products formed from these reactions include various substituted pyrazole derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[2-Methyl-2-(pyrazol-1-ylmethyl)propyl]pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    1-[2-Methyl-2-(pyrazol-1-ylmethyl)propyl]pyrazole: Unique due to its specific substitution pattern and the presence of two pyrazole rings.

    3,5-Dimethylpyrazole: A simpler pyrazole derivative with different biological activities.

    1-Phenyl-3-methylpyrazole: Another pyrazole compound with distinct chemical properties and applications.

Uniqueness

This compound stands out due to its dual pyrazole structure, which can confer unique chemical reactivity and biological activity. This compound’s specific substitution pattern allows for targeted interactions with molecular targets, making it a valuable scaffold for drug discovery and other applications.

Properties

IUPAC Name

1-(2,2-dimethyl-3-pyrazol-1-ylpropyl)pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4/c1-11(2,9-14-7-3-5-12-14)10-15-8-4-6-13-15/h3-8H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KALZBAJEZWCYHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN1C=CC=N1)CN2C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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